molecular formula C19H15ClN2O3 B10994202 N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B10994202
M. Wt: 354.8 g/mol
InChI Key: ZWKSCEJOJLSLRW-UHFFFAOYSA-N
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Description

N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that features a quinoline ring system substituted with a 2-chlorophenyl group and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactionsThe final step involves coupling the quinoline derivative with beta-alanine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

3-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]propanoic acid

InChI

InChI=1S/C19H15ClN2O3/c20-15-7-3-1-6-13(15)17-11-14(19(25)21-10-9-18(23)24)12-5-2-4-8-16(12)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24)

InChI Key

ZWKSCEJOJLSLRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCCC(=O)O

Origin of Product

United States

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